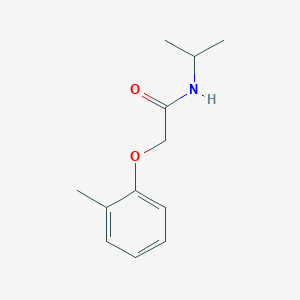

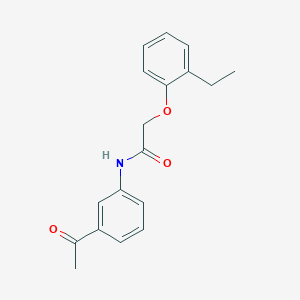

N-isopropyl-2-(2-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-isopropyl-2-(2-methylphenoxy)acetamide and related compounds involves multi-step chemical reactions, starting from basic reactants to the final product. For instance, a related compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate and N,N-dimethylformamide (DMF) as solvent, achieving a yield beyond 85% (He Xiang-qi, 2007). Similar strategies can be adapted for the synthesis of N-isopropyl-2-(2-methylphenoxy)acetamide by altering the reactants accordingly.

Molecular Structure Analysis

The molecular structure of N-isopropyl-2-(2-methylphenoxy)acetamide can be elucidated through various spectroscopic techniques, such as IR, MS, and NMR. For a closely related compound, detailed structural analysis revealed its crystallization in the orthorhombic crystal system, showcasing the intricacies of molecular interactions and bond formations (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-isopropyl-2-(2-methylphenoxy)acetamide involves its interaction with various reagents and conditions, leading to a plethora of potential chemical transformations. One study on a related compound, N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide, explored the effects of reaction temperature, time, and mole ratio on the yield, optimizing conditions for desired outcomes (Gao Yonghong, 2009).

Physical Properties Analysis

The physical properties of N-isopropyl-2-(2-methylphenoxy)acetamide, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in various environments. Studies on similar compounds provide insights into how these properties can be measured and interpreted for N-isopropyl-2-(2-methylphenoxy)acetamide.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are essential for comprehending the compound's versatility in chemical reactions. For instance, the chemoselective acetylation of related compounds highlights the compound's reactivity and potential for modification (Deepali B Magadum & G. Yadav, 2018).

Applications De Recherche Scientifique

Nanocomposite-based Electrochemical Sensor Development

Research has developed sensitive nanocomposite-based electrochemical sensors for the voltammetric simultaneous determination of isoproterenol, acetaminophen, and tryptophan. These sensors utilize modified electrodes to achieve potent and persistent electron mediating behavior, enabling precise measurements in biological and pharmaceutical samples (Karimi-Maleh et al., 2014).

Pharmacokinetic Studies

Studies have shown the conversion of acetaminophen into bioactive compounds through fatty acid amide hydrolase-dependent pathways in the nervous system, elucidating the metabolic pathways and potential therapeutic actions of related compounds (Högestätt et al., 2005).

Drug Metabolism and Toxicity Analysis

Research on acetaminophen poisoning has led to advancements in antidotal therapy, emphasizing the importance of understanding drug metabolism and the mechanisms behind its toxic effects. This knowledge is crucial for developing treatments for overdose situations (Prescott, 2005).

Chemoselective Synthesis for Drug Development

The chemoselective acetylation of 2-aminophenol, facilitated by immobilized lipase, represents a green chemistry approach in synthesizing intermediates for antimalarial drugs. This showcases the potential of using N-isopropyl-2-(2-methylphenoxy)acetamide related compounds in the development of therapeutic agents (Magadum & Yadav, 2018).

Advanced Photocatalytic Applications

Studies on the photocatalytic degradation of acetaminophen under UV and sunlight irradiation using TiO2 nanoparticles have provided insights into environmentally friendly methods for pollutant removal from water. These findings could be applied to the degradation of similar organic compounds, enhancing water treatment technologies (Jallouli et al., 2017).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYJMFWWNNRGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenoxy)-N-(propan-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-bromo-2-furyl)-5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5526521.png)

![2-{[(benzylthio)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B5526550.png)

![5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5526574.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5526581.png)

![2-{2-[2-(4-fluorophenyl)-4-morpholinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5526587.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526602.png)

![N-[4-(2-furoylamino)phenyl]-2-pyrazinecarboxamide](/img/structure/B5526613.png)

![3-chloro-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5526625.png)

![{[1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]thio}acetic acid](/img/structure/B5526631.png)

![N'-benzylidene-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5526641.png)